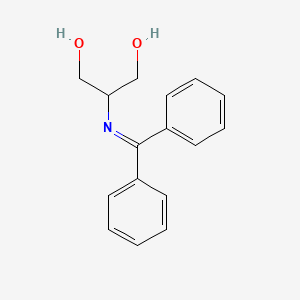
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
The primary target of this compound is the Polyketide Synthase 13 (Pks13) . Pks13 is essential for mycobacterial survival and has been validated as an attractive target for Mycobacterium tuberculosis growth inhibitors .
Mode of Action
The compound interacts with its target, Pks13, by binding in the Pks13 thioesterase domain . This binding mode is distinct compared to other series of inhibitors . The compound is derived from a high-throughput screening hit and structure-guided optimization .
Pharmacokinetics
The compound has shown improved antitubercular potencies (mic < 1μm) and in vitro admet profiles .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the compound’s interaction with Pks13, leading to changes in the biochemical pathways essential for mycobacterial survival .
Biochemical Analysis
Biochemical Properties
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions, particularly in the protection of amino groups during synthetic processes. The Boc group is commonly used to protect amines from unwanted reactions, allowing for selective modifications of other functional groups. This compound interacts with various enzymes and proteins, including those involved in peptide synthesis and modification. The nature of these interactions is primarily based on the stability and reactivity of the Boc group, which can be selectively removed under mild acidic conditions .
Cellular Effects
This compound influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. Its presence in cellular environments can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the Boc group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. The compound can also bind to proteins, altering their conformation and activity. Additionally, the removal of the Boc group can lead to changes in gene expression by exposing reactive amino groups that participate in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which play roles in the cleavage and modification of peptides. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of the compound are crucial for its function in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it interacts with biomolecules within these subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous or anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and bases such as sodium hydroxide for the initial protection step. The reaction conditions vary depending on the desired transformation but are generally mild to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amines and amino acids, such as tert-butoxycarbonyl-protected amino acid ionic liquids . These compounds share the common feature of having a Boc group that can be cleaved under acidic conditions to release the free amine.
Uniqueness
Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural arrangement, which combines a Boc-protected amine with a tetrahydronaphthalene carboxylate moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUCPZGRQACHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



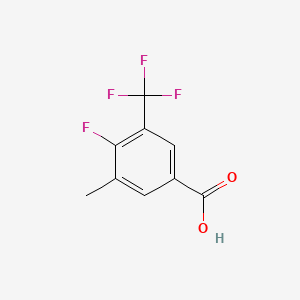

![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)
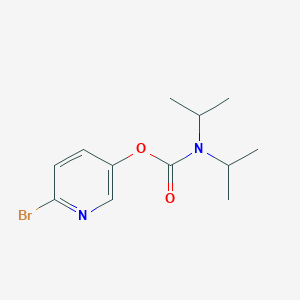
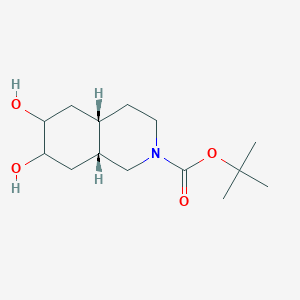
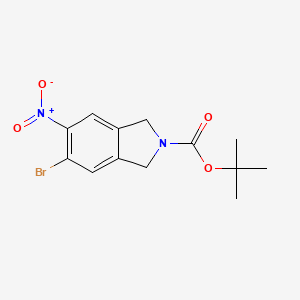
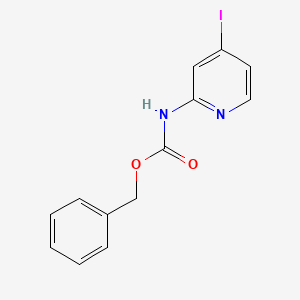

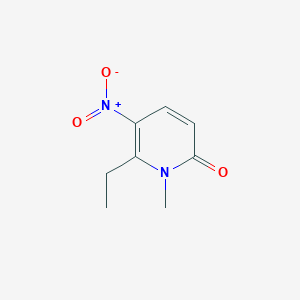
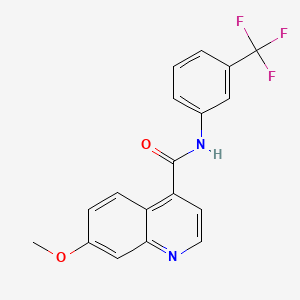
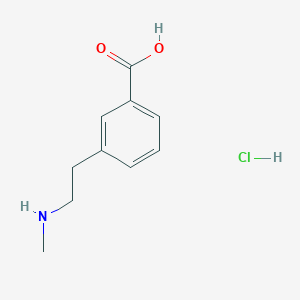
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)
